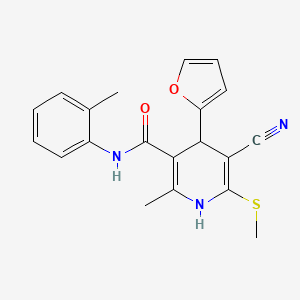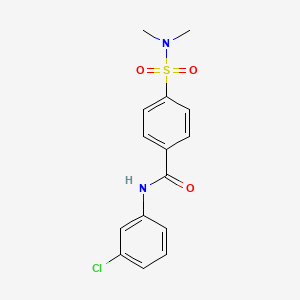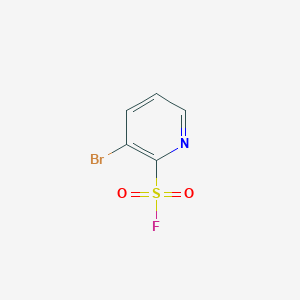![molecular formula C9H10F3N3OS B2885676 1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide CAS No. 1022545-32-9](/img/structure/B2885676.png)
1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide (MFTHA) is a novel compound that has recently been identified as having a wide range of potential applications in both scientific research and laboratory experiments. MFTHA belongs to a family of compounds known as hydrazinecarbothioamides, which are characterized by the presence of a hydrazinecarbothioamide group in their chemical structure. MFTHA has been found to possess various biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Antimicrobial Agents
Compounds similar to “3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea” have been synthesized and evaluated as potent antimicrobial agents . They were tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Antiviral Activity
Indole derivatives, which share some structural similarities with the compound , have shown antiviral activity . They have been reported as inhibiting agents against influenza A and Coxsackie B4 virus .
Anti-inflammatory Agents
Indole derivatives have also been reported to possess anti-inflammatory activities . This suggests that the compound could potentially be explored for similar applications.
Electrochromic Materials
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and characterized for their electrochromic behaviors . They have shown promise as anodic materials for electrochromic devices .
Enzyme Inhibitors
Compounds containing a lipophilic 4-(trifluoromethoxy)phenyl fragment have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase .
Potential Pesticide
The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole, which shares some structural similarities with the compound , has been used as a potential pesticide .
properties
IUPAC Name |
1-amino-1-methyl-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3OS/c1-15(13)8(17)14-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQZMUGUKCJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=C(C=C1)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2885593.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2885598.png)


![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)

![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)

![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2885616.png)